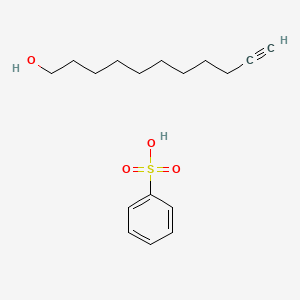
Benzenesulfonic acid;undec-10-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid;undec-10-yn-1-ol is a compound that combines the properties of benzenesulfonic acid and undec-10-yn-1-ol. Benzenesulfonic acid is an organosulfur compound with the formula C6H6O3S, known for its strong acidic properties and solubility in water and ethanol . Undec-10-yn-1-ol, on the other hand, is an alkyne alcohol with the formula C11H20O, known for its antifungal activity and use in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenesulfonic Acid: Benzenesulfonic acid is typically prepared by the sulfonation of benzene using concentrated sulfuric acid.
Undec-10-yn-1-ol: The synthesis of undec-10-yn-1-ol can be achieved through various methods, including the reduction of undec-10-ynoic acid or the hydrolysis of undec-10-ynyl acetate.
Industrial Production Methods
Benzenesulfonic Acid: Industrial production of benzenesulfonic acid often involves continuous sulfonation with oleum (Monsanto Process) or continuous extraction processes.
Undec-10-yn-1-ol:
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Undec-10-yn-1-ol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: Benzenesulfonic acid can be reduced to produce benzenesulfinic acid.
Substitution: Benzenesulfonic acid can undergo electrophilic aromatic substitution reactions to form sulfonamides, sulfonyl chlorides, and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like phosphorus pentachloride or thionyl chloride are used for sulfonyl chloride formation.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Benzenesulfinic acid.
Substitution: Sulfonamides, sulfonyl chlorides, esters.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid;undec-10-yn-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of other compounds.
Biology: Exhibits antifungal activity and is used in the study of biological pathways.
Industry: Used in the esterification of fatty acids and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid;undec-10-yn-1-ol involves its interaction with molecular targets and pathways. For instance, undec-10-yn-1-ol exhibits antifungal activity by disrupting fungal cell membranes . Benzenesulfonic acid, being a strong acid, can act as a catalyst in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfinic Acid: Similar to benzenesulfonic acid but with a sulfinic acid group instead of a sulfonic acid group.
Undec-10-ynoic Acid: Similar to undec-10-yn-1-ol but with a carboxylic acid group instead of an alcohol group.
Uniqueness
Benzenesulfonic acid;undec-10-yn-1-ol is unique due to its combination of acidic and alkyne alcohol properties, making it versatile in various chemical reactions and applications.
Propiedades
Número CAS |
825651-64-7 |
|---|---|
Fórmula molecular |
C17H26O4S |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
benzenesulfonic acid;undec-10-yn-1-ol |
InChI |
InChI=1S/C11H20O.C6H6O3S/c1-2-3-4-5-6-7-8-9-10-11-12;7-10(8,9)6-4-2-1-3-5-6/h1,12H,3-11H2;1-5H,(H,7,8,9) |
Clave InChI |
BWBJHZVLEPVGKX-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCCCCCCO.C1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


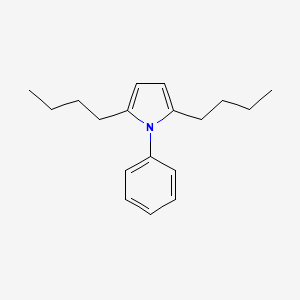
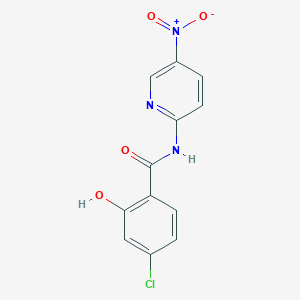
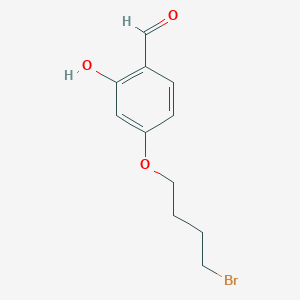
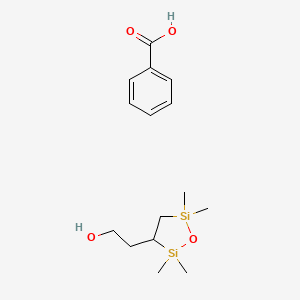
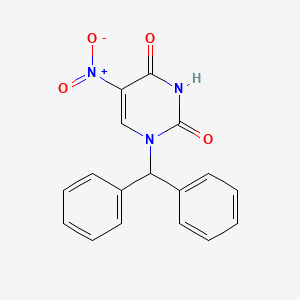
![4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal](/img/structure/B14230959.png)
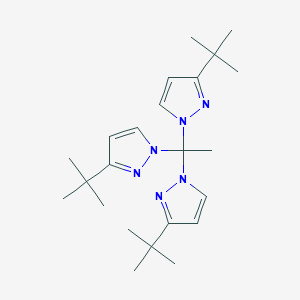
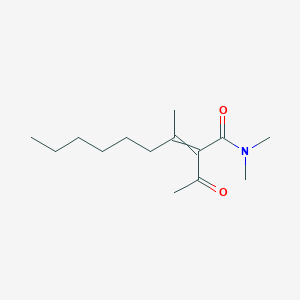
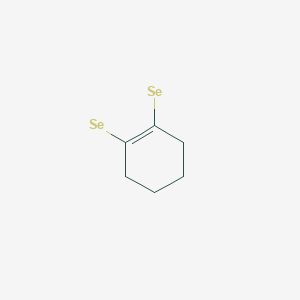
![Methyl 4-[(prop-2-yn-1-yl)oxy]but-2-yn-1-yl carbonate](/img/structure/B14230986.png)
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine](/img/structure/B14230990.png)
![4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol](/img/structure/B14230995.png)
![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)
![2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14231018.png)
